molecular formula C5H7N3O2 B1319363 Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate CAS No. 57031-66-0

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

Cat. No. B1319363
CAS RN: 57031-66-0
M. Wt: 141.13 g/mol
InChI Key: NKPPQSVPTZHGMA-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Molecular Structure Analysis

The molecular formula of “Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” is C4H5N3O2 . The crystal structure of this compound has been analyzed . In the crystal structure, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules, forming infinite chains along the a axis. The packing is further stabilized by C—H⋯π interactions .


Chemical Reactions Analysis

“Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It may also be used in the synthesis of various nucleoside analogues .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” has a molecular weight of 127.10 g/mol . The solubility of this compound in all solvents increases with the increasing temperature .

Scientific Research Applications

Environmental Science and Pollution Research

  • Specific Scientific Field: Environmental Science
  • Summary of the Application: 1-Methyl-1H-1,2,4-triazole is used as a marker of 1,1-dimethylhydrazine exposure in plants . This is important because 1,1-dimethylhydrazine is a rocket propellant with mutagenic and carcinogenic activity .
  • Methods of Application: Garden cress (Lepidium sativum L.) and zucchini (Cucurbita pepo L.) were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system .
  • Results or Outcomes: This preliminary study determined 1,1-dimethylhydrazine environment contamination by detecting 1-methyl-1H-1,2,4-triazole in combination with other transformation products .

Therapeutic Applications

  • Specific Scientific Field: Therapeutics
  • Summary of the Application: Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
  • Methods of Application: The specific methods of application would depend on the specific therapeutic use. For example, for antimicrobial applications, the compound could be applied directly to the site of infection .
  • Results or Outcomes: The outcomes would also depend on the specific therapeutic use. For example, for antimicrobial applications, the outcome could be the elimination of the microbial infection .

Pharmacological Potentials

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
  • Methods of Application: The specific methods of application would depend on the specific therapeutic use. For example, for antibacterial applications, the compound could be applied directly to the site of infection .
  • Results or Outcomes: The outcomes would also depend on the specific therapeutic use. For example, for antibacterial applications, the outcome could be the elimination of the microbial infection .

Organic Synthesis

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 1,2,3-triazoles have found broad applications in organic synthesis .
  • Methods of Application: The specific methods of application would depend on the specific use in organic synthesis .
  • Results or Outcomes: The outcomes would also depend on the specific use in organic synthesis .

Drug Discovery

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
  • Methods of Application: The specific methods of application would depend on the specific therapeutic use .
  • Results or Outcomes: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Materials Science

  • Specific Scientific Field: Materials Science
  • Summary of the Application: 1,2,3-triazoles have found broad applications in materials science .
  • Methods of Application: The specific methods of application would depend on the specific use in materials science .
  • Results or Outcomes: The outcomes would also depend on the specific use in materials science .

properties

IUPAC Name

methyl 1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPQSVPTZHGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599833
Record name Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

CAS RN

57031-66-0
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of methyl 1H-1,2,4-triazole-3-carboxylate (1 g) and sodium hydride (0.315 g) in anhydrous THF (30 ml) was heated at reflux for 7 h under nitrogen. The reaction was cooled to RT and methyl iodide (1.12 g) was added. The reaction was heated at reflux overnight. The solvent was evaporated and water (10 ml) was added. This was extracted with DCM, the organic layer collected and evaporated to dryness. The residue was dissolved in methanol:DMSO (6 ml, 1:1) and purified by mass directed preparative HPLC (Method A) to give title compound (0.290 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two

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